4-[Bis(prop-2-EN-1-YL)carbamoyl]phenyl acetate
Description
4-[Bis(prop-2-en-1-yl)carbamoyl]phenyl acetate is a synthetic phenyl acetate derivative characterized by a carbamoyl group substituted with two propenyl (allyl) chains at the para position of the phenyl ring. The compound’s structure comprises a phenyl core functionalized with an acetate group and a bis(propenyl)carbamoyl moiety.
Properties
Molecular Formula |
C15H17NO3 |
|---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
[4-[bis(prop-2-enyl)carbamoyl]phenyl] acetate |
InChI |
InChI=1S/C15H17NO3/c1-4-10-16(11-5-2)15(18)13-6-8-14(9-7-13)19-12(3)17/h4-9H,1-2,10-11H2,3H3 |
InChI Key |
WBVRFLXJTMPEAM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)N(CC=C)CC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Bis(prop-2-EN-1-YL)carbamoyl]phenyl acetate typically involves multiple steps. One common method includes the reaction of phenyl acetate with bis(prop-2-EN-1-YL)carbamoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature and pressure, can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[Bis(prop-2-EN-1-YL)carbamoyl]phenyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The acetate group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids.
Reduction: Reduction can yield alcohols or amines, depending on the specific conditions.
Substitution: Substitution reactions can produce a variety of derivatives, depending on the nucleophile used.
Scientific Research Applications
4-[Bis(prop-2-EN-1-YL)carbamoyl]phenyl acetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[Bis(prop-2-EN-1-YL)carbamoyl]phenyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamoyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or experimental outcomes.
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected Phenyl Acetate Derivatives
† Calculated based on IUPAC nomenclature and substituent contributions.
Key Observations :
- Sulfamoyl-containing analogs (e.g., C22H23N5O5S) exhibit enhanced hydrogen-bonding capacity compared to the propenyl-substituted target compound, which may favor hydrophobic interactions .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Notes:
Interaction with Biomolecules
- BSA Binding: Sulfamoyl analogs (e.g., C22H23N5O5S) bind to bovine serum albumin (BSA) via hydrogen bonding and van der Waals forces, whereas hydrophobic interactions dominate for compounds with non-polar substituents . The bis(propenyl)carbamoyl group in the target compound may favor hydrophobic binding in similar systems.
- Structural Studies : Tools like SHELXL and Mercury enable crystallographic comparisons. For example, chavicyl acetate’s planar structure contrasts with the sterically hindered carbamoyl group in the target compound, affecting packing patterns.
Biological Activity
4-[Bis(prop-2-EN-1-YL)carbamoyl]phenyl acetate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article synthesizes current findings on its biological activity, including data from various studies, case analyses, and structural insights.
Chemical Structure and Synthesis
The compound features a phenyl acetate backbone with two prop-2-en-1-yl carbamoyl substituents. The synthesis typically involves the reaction of phenol derivatives with appropriate acylating agents under controlled conditions to yield the target compound.
Biological Activity Overview
Research has indicated that this compound exhibits significant biological activities, particularly in anti-cancer and anti-inflammatory contexts.
Anti-Cancer Activity
Several studies have evaluated the anti-cancer properties of this compound against various cancer cell lines. For instance, a study assessed its efficacy against the NCI 60 cell line panel, revealing notable inhibition rates in specific lines:
| Cell Line | % Growth Inhibition |
|---|---|
| RPMI-8226 (Leukemia) | 7.28% |
| NCI-H522 (Lung) | 5.43% |
| HCT-15 (Colon) | 1.95% |
| SNB-75 (CNS) | 19.15% |
| MDA-MB-43 (Melanoma) | 4.71% |
| OVCAR-4 (Ovarian) | 3.67% |
| A498 (Renal) | 18.73% |
| T-47D (Breast) | 10.53% |
These results suggest that this compound may act through mechanisms involving the modulation of apoptosis and cell cycle regulation, potentially targeting pathways associated with tumor growth and survival.
Anti-Inflammatory Activity
The compound's anti-inflammatory properties have also been investigated, particularly its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. In vitro assays demonstrated that it effectively reduced COX enzyme activity, which is indicative of its potential as a therapeutic agent for inflammatory diseases.
Mechanistic Insights
The biological activity of this compound may be attributed to its structural features that allow for interaction with biological targets such as proteins involved in cell signaling and metabolism. The presence of multiple functional groups enhances its binding affinity and specificity for these targets.
Case Studies
Case Study 1: In vitro Evaluation
In a controlled laboratory setting, researchers treated various cancer cell lines with different concentrations of the compound. The results demonstrated a dose-dependent response in cell viability assays, confirming the compound's potential as an anti-cancer agent.
Case Study 2: In vivo Models
Further studies involved administering the compound in animal models to assess its pharmacokinetics and biodistribution. These studies revealed effective tissue uptake and retention, particularly in tumor tissues, suggesting that the compound could be developed for targeted cancer therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
